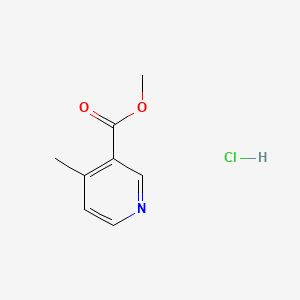

Methyl 4-methylnicotinate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-methylnicotinate hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl It is a derivative of nicotinic acid and is used in various scientific research applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-methylnicotinate hydrochloride can be synthesized through the esterification of 4-methyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux and then purifying the product through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-methylnicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include 4-methyl-nicotinic acid, 4-methyl-nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Methyl 4-methylnicotinate hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals .

Mecanismo De Acción

The mechanism of action of Methyl 4-methylnicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to undergo ester hydrolysis to form nicotinic acid and methanol. This hydrolysis is thought to be mediated by nonspecific esterases in the body. The resulting nicotinic acid can then participate in various biochemical pathways, including those related to vasodilation and anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.

Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.

Nicotinic acid:

Uniqueness

Methyl 4-methylnicotinate hydrochloride is unique due to its specific methyl substitution at the 4-position of the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. The compound’s hydrochloride salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .

Actividad Biológica

Methyl 4-methylnicotinate hydrochloride is a derivative of niacin that exhibits notable biological activities, particularly in the context of vasodilation and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by research findings and data tables.

Target and Mode of Action

Methyl 4-methylnicotinate primarily targets the prostaglandin D2 (PGD2) pathway, promoting its release, which plays a crucial role in its vasodilatory effects. The compound enhances local blood flow through peripheral vasodilation when applied topically .

Biochemical Pathways

The compound is involved in the nicotinamide metabolic pathway , which is significant for its biological functions. Following topical application, it undergoes hydrolysis to nicotinic acid, contributing to its pharmacological effects .

Pharmacokinetics

Absorption and Distribution

Methyl 4-methylnicotinate is characterized by high gastrointestinal absorption and is capable of penetrating the blood-brain barrier (BBB). In human studies, approximately 80-90% of the compound can penetrate the skin effectively, facilitating rapid absorption .

Metabolism

Upon dermal application, it is hydrolyzed to nicotinic acid and methanol. The half-life in the dermis ranges from 3 to 10 minutes, indicating a quick onset of action .

Excretion

After topical administration, about 15% of the dose is excreted in urine within 108 hours, primarily as nicotinic acid .

Biological Effects

Vasodilation

Methyl 4-methylnicotinate induces significant cutaneous erythema due to vasodilation of peripheral blood capillaries. Studies have shown that this effect can be inhibited by NSAIDs, which reduce perfusion increases by up to 82%, indicating a strong involvement of the prostaglandin pathway .

Non-invasive Detection of Tuberculosis

This compound has been identified as a volatile organic marker for Mycobacterium tuberculosis , facilitating non-invasive screening for tuberculosis infections through breath analysis. Its detection in human breath allows rapid and accurate epidemic screening.

Table 1: Summary of Key Biological Activities

Case Study: Vasodilatory Response

A study assessing the vasodilatory effect of methyl nicotinate on healthy subjects indicated that the application resulted in a significant increase in microvascular perfusion. The study utilized laser speckle contrast imaging to measure changes in blood flow, demonstrating that inhibition of prostaglandin synthesis markedly reduced this response .

Propiedades

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWYIAUAYMJMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743727 |

Source

|

| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352443-13-0 |

Source

|

| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.